molecular formula C14H20N4 B1581900 1,1'-Azobis(cyclohexanecarbonitrile) CAS No. 2094-98-6

1,1'-Azobis(cyclohexanecarbonitrile)

Cat. No. B1581900
CAS RN: 2094-98-6
M. Wt: 244.34 g/mol
InChI Key: KYIKRXIYLAGAKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-Azobis(cyclohexanecarbonitrile), also known as AHCN, is a thermally stable initiator that can be used in free-radical polymerization . It is soluble in a variety of solvents such as methanol, dimethylformamide (DMF), etc .


Synthesis Analysis

While specific synthesis methods for 1,1’-Azobis(cyclohexanecarbonitrile) were not found in the search results, it is known to be used as an initiator in free-radical polymerization . It is a more efficient radical initiator than AIBN .


Molecular Structure Analysis

The molecular formula of 1,1’-Azobis(cyclohexanecarbonitrile) is C14H20N4 . It has a molecular weight of 244.34 .


Chemical Reactions Analysis

1,1’-Azobis(cyclohexanecarbonitrile) is a kind of azo compound, which is widely used as an initiator in the polymer industry . During the thermal decomposition process, it releases a large amount of heat .


Physical And Chemical Properties Analysis

1,1’-Azobis(cyclohexanecarbonitrile) is a solid with a melting point of 114-118 °C (lit.) . It is soluble in a variety of solvents such as methanol, dimethylformamide (DMF), etc .

Scientific Research Applications

“1,1’-Azobis(cyclohexanecarbonitrile)” (AHCN) is a thermally stable initiator that can be used in free-radical polymerization . It is soluble in a variety of solvents such as methanol, dimethylformamide (DMF), etc .

  • Polymerization Reactions

    • AHCN is commonly employed as a radical initiator in polymerization reactions .
    • It is instrumental in the synthesis of various polymers, finding application in industries such as plastics, adhesives, and coatings .
    • AHCN is a more efficient radical initiator than AIBN (Azobisisobutylonitrile) and has been employed to initiate primary radical reactions .
  • Organic Synthesis

    • AHCN serves as a flexible reagent in a range of organic reactions .
    • It is used in the synthesis of aldehydes, ketones, and nitriles .
  • Catalyst

    • AHCN can act as a catalyst in certain reactions .
    • It can speed up the reaction rate without being consumed in the process .
  • Synthesis of Aldehydes, Ketones, and Nitriles

    • AHCN serves as a flexible reagent in a range of organic reactions, including the synthesis of aldehydes, ketones, and nitriles .
    • These compounds have wide applications in the pharmaceutical industry, agrochemicals, and materials science .
  • Solvent Solubility

    • AHCN is soluble in a variety of solvents such as methanol, dimethylformamide (DMF), etc .
    • This property makes it a versatile reagent in many chemical reactions .
  • Thermal Stability

    • AHCN is a thermally stable compound .
    • This makes it suitable for reactions that require high temperatures .

Safety And Hazards

1,1’-Azobis(cyclohexanecarbonitrile) is classified as Eye Irritant 2, Self-reactive D, Skin Irritant 2, and STOT SE 3 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

While specific future directions for 1,1’-Azobis(cyclohexanecarbonitrile) were not found in the search results, its use as a thermally stable initiator in free-radical polymerization suggests potential applications in the development of new polymeric materials .

properties

IUPAC Name

1-[(1-cyanocyclohexyl)diazenyl]cyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4/c15-11-13(7-3-1-4-8-13)17-18-14(12-16)9-5-2-6-10-14/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIKRXIYLAGAKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)N=NC2(CCCCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4
Record name 1,1'-AZODI-(HEXAHYDROBENZONITRILE)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2544
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044613
Record name 1,1'-Diazene-1,2-diyldicyclohexanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1,1'-azodi-(hexahydrobenzonitrile) appears as a white to light colored solid substance. Insoluble in water and more dense that water. May cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. If exposed to high temperatures or flames this material may ignite and burn with an intense flame. Dust may form an explosive mixture in air.
Record name 1,1'-AZODI-(HEXAHYDROBENZONITRILE)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2544
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

1,1'-Azobis(cyclohexanecarbonitrile)

CAS RN

2094-98-6, 25551-14-8
Record name 1,1'-AZODI-(HEXAHYDROBENZONITRILE)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2544
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,1′-Azobis(cyclohexane-1-carbonitrile)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2094-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Azobis(cyclohexanecarbonitrile)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002094986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanecarbonitrile, azobis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025551148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanecarbonitrile, 1,1'-azobis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1'-Diazene-1,2-diyldicyclohexanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-azobis(1-cyclohexanecarbonitrile)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.595
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1'-AZOBIS(CYCLOHEXANECARBONITRILE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y0B93KKUS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The pH is adjusted to 7 at 20° C. and 3 ml of `Arquad 16-29` is added followed by a further 2.2 equivalents of caustic soda and 23 g of 1-amino-1-cyanocyclohexane over 20 minutes with cooling to maintain a temperature of 20° C. The reaction is stirred for a further five minutes and filtered, washed and dried to yield 36.7 g of the title compound, as a white solid (89%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1'-Azobis(cyclohexanecarbonitrile)
Reactant of Route 2
Reactant of Route 2
1,1'-Azobis(cyclohexanecarbonitrile)
Reactant of Route 3
1,1'-Azobis(cyclohexanecarbonitrile)
Reactant of Route 4
1,1'-Azobis(cyclohexanecarbonitrile)
Reactant of Route 5
Reactant of Route 5
1,1'-Azobis(cyclohexanecarbonitrile)
Reactant of Route 6
1,1'-Azobis(cyclohexanecarbonitrile)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.